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Compound of Interest

Compound Name: 5-Hexyn-1-amine, 6-phenyl-

Cat. No.: B15418226 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data available for

6-phenylhex-5-yn-1-amine, a compound of interest to researchers and professionals in the

fields of medicinal chemistry and drug development. This document outlines the available

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with general experimental protocols for obtaining such spectra.

Spectroscopic Data Summary
While a complete experimental dataset for 6-phenylhex-5-yn-1-amine is not readily available in

the public domain, analysis of spectral databases and related literature allows for the

compilation of expected and reported data.

Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR): Specific experimental ¹H NMR data for 6-phenylhex-5-yn-1-amine has

not been located in the reviewed literature. However, predicted chemical shifts can be

estimated based on the structure. The protons on the carbon adjacent to the amine group (C1)

would be expected to appear in the range of 2.5-3.0 ppm. The methylene protons of the hexyl

chain would likely produce complex multiplets between 1.5 and 2.5 ppm. The protons of the

phenyl group would be expected in the aromatic region, around 7.2-7.5 ppm.
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¹³C NMR (Carbon-13 NMR): A 13C NMR spectrum for 6-phenylhex-5-yn-1-amine is indexed in

the SpectraBase database, though the complete dataset is not publicly accessible. Based on

the structure, the following approximate chemical shifts can be anticipated: the carbon attached

to the nitrogen (C1) around 40-45 ppm, the aliphatic carbons of the hexyl chain between 20

and 35 ppm, the acetylenic carbons between 80 and 90 ppm, and the aromatic carbons in the

range of 120-140 ppm.

Atom Predicted ¹³C Chemical Shift (ppm)

C1 (-CH₂NH₂) 40 - 45

C2-C4 (-CH₂-) 20 - 35

C5 (≡C-) 80 - 90

C6 (-C≡) 80 - 90

Phenyl C 120 - 140

Table 2: Infrared (IR) Spectroscopy Data
Specific experimental IR data for 6-phenylhex-5-yn-1-amine is not available. However, the

characteristic vibrational frequencies for its functional groups are well-established.

Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration Mode

N-H (amine)
3300 - 3500 (two bands for

primary amine)

Symmetric and Asymmetric

Stretching

C-H (aromatic) 3000 - 3100 Stretching

C-H (aliphatic) 2850 - 2960 Stretching

C≡C (alkyne) 2100 - 2260 (weak to medium) Stretching

C=C (aromatic) 1450 - 1600 Stretching

C-N (amine) 1000 - 1250 Stretching
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Table 3: Mass Spectrometry (MS) Data
Experimentally determined mass spectrometry data for 6-phenylhex-5-yn-1-amine has not

been found. The expected molecular weight and potential fragmentation patterns can be

predicted.

Parameter Value

Molecular Formula C₁₂H₁₅N

Molecular Weight 173.26 g/mol

Expected [M]+• m/z 173

Potential Fragments

Fragments resulting from cleavage of the alkyl

chain, particularly alpha-cleavage adjacent to

the amine group, and loss of fragments from the

phenyl ring.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of primary

amines like 6-phenylhex-5-yn-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the amine sample in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the

analyte and the desired chemical shift reference.

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is homogeneous and free of any particulate matter.

Instrument Parameters (¹H NMR):

Spectrometer: A 300-500 MHz NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15418226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Sequence: A standard single-pulse experiment.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

Referencing: The residual solvent peak is used as an internal standard (e.g., CHCl₃ in

CDCl₃ at 7.26 ppm).

Instrument Parameters (¹³C NMR):

Spectrometer: A 75-125 MHz NMR spectrometer.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required

due to the low natural abundance of ¹³C.

Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the amine is a liquid, a thin film can be prepared by placing a drop of the

sample between two salt plates (e.g., NaCl or KBr).

Solid Sample (KBr Pellet): Grind 1-2 mg of the solid amine sample with approximately

100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a

transparent pellet using a hydraulic press.

ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample

directly on the ATR crystal.
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Instrument Parameters:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment (or the clean ATR

crystal) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the amine sample (typically 1 µg/mL to 1 mg/mL) in a suitable

volatile solvent such as methanol, acetonitrile, or a mixture with water.

The solvent should be compatible with the chosen ionization technique.

Instrument Parameters (Electron Ionization - EI):

Ionization Source: Electron Ionization (EI).

Electron Energy: Typically 70 eV.

Inlet System: Direct insertion probe (for solids or low volatility liquids) or gas

chromatography (GC-MS) for volatile compounds.

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g.,

m/z 40-400).

Instrument Parameters (Electrospray Ionization - ESI):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode for amines.
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Inlet System: The sample solution is introduced via direct infusion or through a liquid

chromatograph (LC-MS).

Mass Analyzer: Quadrupole, ion trap, TOF, or Orbitrap.

Mass Range: Scanned over a range appropriate for the expected protonated molecule

[M+H]⁺.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

Synthesis of 6-phenylhex-5-yn-1-amine
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A specific, detailed synthesis protocol for 6-phenylhex-5-yn-1-amine was not found in the

surveyed literature. However, a plausible synthetic route could involve a Sonogashira coupling

between a protected 5-hexyn-1-amine derivative and an aryl halide, such as iodobenzene or

bromobenzene, followed by deprotection of the amine. Alternatively, nucleophilic substitution of

a suitable propargyl halide with a lithiated protected aminobutane derivative could be

envisioned, followed by deprotection.

Disclaimer: The predicted spectroscopic data and synthetic routes are for informational

purposes and should be verified through experimental work.

To cite this document: BenchChem. [Spectroscopic Profile of 6-phenylhex-5-yn-1-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15418226#spectroscopic-data-for-6-phenylhex-5-yn-
1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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